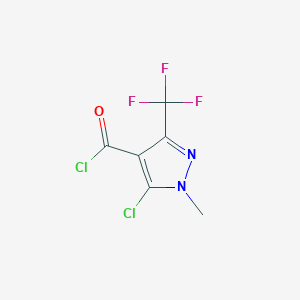

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines involves the in situ trapping of 2H-azirine-2-carbonyl chlorides, which are generated by Fe(II)-catalyzed isomerization of 5-chloroisoxazoles, with pyrazoles . Another example is the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is prepared through a series of syntheses to produce new pyrazole derivatives . Additionally, the one-pot synthesis of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides from cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 1-2-dimethyl hydrazine is reported .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction methods. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate reveals an orthorhombic system with offset π-stacking between the planar benzoyl-substituted diazole moieties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted benzothiazol-2-ylamine yields corresponding amides . The reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform leads to a complex mixture of compounds, including fluorinated analogs of tris(pyrazol-1-yl)methane .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, 5-(1H-pyrazol-1-yl)oxazoles show strong emission in acetonitrile at 360-410 nm with high quantum yields, indicating potential applications in materials science . The NMR chemical shifts of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides provide insights into the electronic environment of the molecules .

Applications De Recherche Scientifique

Synthesis and Chemistry of Substituted Pyrazolines

Research has focused on the synthesis and chemistry of structurally unique hexasubstituted pyrazolines, highlighting the versatility of pyrazoline derivatives in organic synthesis. The development of synthetic routes to these compounds opens avenues for creating highly substituted pyrazolines, which are valuable for synthesizing cyclopropanes and as intermediates for further chemical transformations. Such research underscores the potential of pyrazoline derivatives in medicinal chemistry and material science, providing foundational knowledge for developing new drugs and materials (Baumstark, Vásquez, & Mctush-Camp, 2013).

Antimicrobial and Antioxidant Agents

Trifluoromethylpyrazoles, a related class of compounds, have been extensively studied for their anti-inflammatory and antibacterial properties. These studies highlight the significance of the trifluoromethyl group, particularly when positioned on the pyrazole nucleus, in influencing the activity profile of these compounds. This research is crucial for medicinal chemists aiming to design new anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Advanced Heterocyclic Synthesis

The chemistry of pyrazoline derivatives extends to the synthesis of various classes of heterocyclic compounds, including dyes and polymers. The reactivity of these compounds makes them valuable building blocks for constructing complex molecules with potential applications in dye technology and materials science. This area of research demonstrates the broad applicability of pyrazoline derivatives beyond pharmaceuticals, into sectors like materials science and industrial chemistry (Gomaa & Ali, 2020).

Organometallic Chemistry and Catalysis

Research on hydridotris(pyrazolyl)borato complexes of Group 5 metals highlights the potential of pyrazoline-based ligands in organometallic chemistry. These complexes are studied for their physico-chemical properties and applications in catalysis, providing insights into metal-ligand interactions and their implications for catalytic processes. This research underscores the utility of pyrazoline derivatives in designing new catalysts for industrial applications (Etienne, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2O/c1-13-4(7)2(5(8)14)3(12-13)6(9,10)11/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIMKPAWLFTFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383234 |

Source

|

| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128564-57-8 |

Source

|

| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)

![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)